molecular formula C21H27NO5S B2953025 5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione CAS No. 478047-61-9

5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione

Cat. No.: B2953025
CAS No.: 478047-61-9
M. Wt: 405.51
InChI Key: OUILLQNXMTZECQ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione is a structurally complex molecule featuring a 5,5-dimethyl-1,3-cyclohexanedione core. This core is substituted at the 2-position with a sulfonyl piperidinyl carbonyl group, which includes a 4-methylphenylsulfonyl moiety. The compound’s molecular formula is C₂₁H₂₉NO₅S, with a molecular weight of 431.53 g/mol. Its structural complexity positions it as a candidate for medicinal chemistry research, particularly in targeting enzymes or pathways influenced by sulfonamide-containing compounds.

Properties

IUPAC Name

5,5-dimethyl-2-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-14-4-6-16(7-5-14)28(26,27)22-10-8-15(9-11-22)20(25)19-17(23)12-21(2,3)13-18(19)24/h4-7,15,19H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUILLQNXMTZECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)C3C(=O)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexanedione Core: The cyclohexanedione core can be synthesized through a Claisen condensation reaction involving acetone and ethyl acetoacetate under basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the cyclohexanedione intermediate.

    Sulfonylation of the Phenyl Group: The sulfonyl group is introduced via a sulfonyl chloride reagent reacting with the phenyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.

    Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with two structurally related molecules from the provided evidence, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis
Compound Name Molecular Formula Key Substituents
5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione C₂₁H₂₉NO₅S Sulfonyl piperidinyl carbonyl, dimethyl cyclohexanedione
2-[2-(2-Hydroxy-4-nitrophenyl)hydrazino]-5,5-dimethyl-1,3-cyclohexanedione C₁₄H₁₇N₃O₅ Hydrazino, nitro, hydroxy phenyl
3-(Dicyanomethylene)-5,5-dimethyl-1-(4-dimethylaminostyryl)cyclohexene (DCDDC) C₂₃H₂₃N₃ Dicyanomethylene, styryl, dimethylamino

Key Observations :

Core Similarities : All three compounds share a 5,5-dimethylcyclohexane backbone. This group enhances thermal stability and influences steric interactions.

Substituent Differences: The target compound contains a sulfonyl piperidinyl carbonyl group, which is electron-withdrawing and may enhance binding to biological targets (e.g., enzymes). ’s compound features a hydrazino-linked nitro-hydroxy phenyl group, which is redox-active and suited for colorimetric applications or chelation . DCDDC includes dicyanomethylene and dimethylaminostyryl groups, enabling π-conjugation for optoelectronic applications .

Critical Insights :

  • Pharmaceutical Potential: The target compound’s sulfonamide group is a hallmark of antimicrobial and enzyme-targeting drugs (e.g., carbonic anhydrase inhibitors). The piperidinyl group may improve blood-brain barrier penetration compared to ’s compound.
  • Electronics vs. Chemistry: DCDDC’s dicyanomethylene group facilitates charge transport in OLEDs, while the target compound’s sulfonamide lacks such optoelectronic utility but offers bioactivity .

Research Findings and Limitations

DCDDC in OLEDs: The styryl and dicyanomethylene groups in DCDDC enable efficient energy transfer, achieving white light with 16,690 cd/m² brightness. This contrasts with the target compound’s lack of optoelectronic data .

Knowledge Gaps: Direct comparative studies on the target compound are absent in the provided evidence. Hypotheses are drawn from structural analogs, emphasizing the need for targeted pharmacological or material science investigations.

Biological Activity

5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione, commonly referred to in scientific literature as a derivative of cyclohexanedione, has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring and sulfonyl group, which may influence its pharmacological properties.

  • Molecular Formula : C21_{21}H27_{27}N2_{2}O5_{5}S
  • CAS Number : 478047-61-9
  • Molecular Weight : 401.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Cyclooxygenase Inhibition : Similar compounds have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This suggests potential anti-inflammatory properties for the compound .
  • Antiviral Properties : Research indicates that related cyclohexanediones exhibit activity against viruses such as herpes simplex virus, hinting at possible antiviral effects for this compound .
  • Antioxidant Activity : The presence of the sulfonyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions within biological systems. Key aspects include:

  • The piperidine moiety , which is known for its role in enhancing bioavailability and modulating receptor interactions.
  • The sulfonamide group , which has been associated with various biological activities including antibacterial and anti-inflammatory effects.

Study 1: Inhibition of COX Enzymes

A series of sulfonamide-containing derivatives were evaluated for their ability to inhibit COX enzymes. The findings indicated that modifications similar to those present in this compound resulted in potent COX-2 inhibitors with favorable pharmacokinetic profiles .

Study 2: Antiviral Activity

A study on related cyclohexanediones demonstrated moderate antiviral activity against herpes simplex virus in vitro. This suggests a potential avenue for further exploration regarding the antiviral capabilities of 5,5-Dimethyl derivatives .

Study 3: Antioxidant Evaluation

Research into the antioxidant properties of similar compounds indicated that they could effectively reduce oxidative stress markers in cellular models. This positions the compound as a candidate for further studies in oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
COX InhibitionSulfonamide derivativesAnti-inflammatory effects
Antiviral ActivityCyclohexanedionesModerate activity against herpes simplex virus
Antioxidant ActivityDimedone derivativesReduction of oxidative stress markers

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